N-cyclopentyl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide
Overview
Description
N-cyclopentyl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide is a useful research compound. Its molecular formula is C10H17N5OS and its molecular weight is 255.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.11538136 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Bioactivity Evaluation
A study focused on synthesizing new thiazole derivatives, including compounds related to N-cyclopentyl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide, demonstrated significant antimicrobial activity. Among the compounds, specific derivatives showed high antibacterial and anticandidal effects, while others exhibited notable cytotoxicity against various cancer cell lines. This suggests potential applications in developing antimicrobial and anticancer therapies (Dawbaa et al., 2021).
Another study explored the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides with a 1-methyl-1H-tetrazol-5-ylthio moiety, showcasing potent antisecretory activity against histamine-induced gastric acid secretion in rats. This highlights the compound's potential as a lead for developing new antiulcer agents (Ueda et al., 1991).
Chemical Synthesis and Characterization
Research into the synthesis and crystal structure of various compounds, including those similar to this compound, provides insights into their potential herbicidal activity. The detailed analysis of these compounds' structures can inform the design of new agrochemicals with enhanced efficacy and selectivity (Liu et al., 2008).
The development of 5-(methylthio)tetrazoles as synthons in the stereoselective synthesis of polycyclic pyrazolines through photoinduced intramolecular nitrile imine-alkene 1,3-dipolar cycloaddition demonstrates the versatility of tetrazole derivatives in organic synthesis. This method facilitates the production of complex structures that could have various pharmacological applications (Pla et al., 2014).
Properties
IUPAC Name |
N-cyclopentyl-3-(1-methyltetrazol-5-yl)sulfanylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5OS/c1-15-10(12-13-14-15)17-7-6-9(16)11-8-4-2-3-5-8/h8H,2-7H2,1H3,(H,11,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSAUTMWJDQWJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCC(=O)NC2CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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